Fmoc-Val-Ala-aminomethyl acetate
Description
Structural Classification as an Advanced ADC Linker
This compound (CAS: 2505045-86-1) is a dipeptide-based linker comprising a fluorenylmethyloxycarbonyl (Fmoc) protective group, a valine-alanine (Val-Ala) sequence, and an aminomethyl acetate spacer. Its design addresses key challenges in ADC development, particularly the integration of hydroxyl group-containing payloads, which traditional Val-Ala linkers struggled to accommodate. The Fmoc group enhances solubility and facilitates solid-phase peptide synthesis, while the Val-Ala sequence serves as a substrate for lysosomal proteases such as cathepsin B.
Compared to widely used dipeptide linkers like Val-Cit (valine-citrulline) and Phe-Lys (phenylalanine-lysine), Val-Ala-aminomethyl acetate exhibits distinct advantages. For instance, its incorporation of a double self-immolative spacer enables efficient payload release while minimizing aggregation—a limitation observed in early tetra-peptide linkers such as Gly-Phe-Leu-Gly. The aminomethyl acetate component further stabilizes the linker-drug bond, ensuring plasma stability during systemic circulation.
Table 1: Comparison of Peptide Linkers in ADC Development
Historical Development of Peptide-Based Linker Technologies
The evolution of peptide linkers in ADCs reflects a paradigm shift from chemically labile bonds to enzymatically cleavable systems. Early linkers, such as the tetrapeptides Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu, faced challenges including slow drug release and aggregation due to bulky payloads. These limitations spurred the development of dipeptide linkers, which offered improved stability and faster cleavage kinetics. Val-Cit and Phe-Lys became industry standards due to their compatibility with auristatin and doxorubicin payloads, respectively.
The introduction of Val-Ala-aminomethyl acetate represents a recent advancement in linker design. By integrating a double self-immolative spacer, this linker enables precise payload release in the presence of lysosomal enzymes while maintaining stability in circulation. This innovation builds on earlier work with p-aminobenzyl alcohol (PAB) spacers, which separated the cleavage site from the active drug to preserve cytotoxicity. Modern platforms now prioritize modular designs, allowing researchers to tailor linkers for specific payloads—a trend exemplified by the versatility of Val-Ala-aminomethyl acetate in accommodating hydroxyl group-containing compounds.
Properties
Molecular Formula |
C26H31N3O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate |
InChI |
InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1 |
InChI Key |
MZBRJYLMNFPXHD-HJPURHCSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fmoc-Val-Bt Intermediate
The first step involves activating Fmoc-Val-OH using HBTA (1-hydroxybenzotriazole anhydrate) and thionyl chloride (SOCl₂) to form Fmoc-Val-Bt (benzotriazole ester):
- Mixing HBTA and SOCl₂ :
- HBTA (20 mmol) and SOCl₂ (11–12 mmol) are combined in anhydrous tetrahydrofuran (THF) at 0°C.
- Fmoc-Val-OH (5 mmol) is dissolved in THF and added dropwise.
- Additional SOCl₂ (35 mL) is introduced, and the reaction proceeds overnight at room temperature.
- Purification :
- The mixture is filtered, and the filtrate is concentrated under reduced pressure.
- The residue is dissolved in dichloromethane (DCM), washed with water, dried over Na₂SO₄, and crystallized with petroleum ether.
- Molar ratio: Fmoc-Val-OH : SOCl₂ : HBTA = 5 : 11–12 : 20.
- Yield: 70–85% (depending on solvent purity and reaction scale).
Coupling with Ala-aminomethyl Acetate
The second step couples Fmoc-Val-Bt with Ala-aminomethyl acetate in a buffered aqueous system:
- Dissolution of Ala-aminomethyl acetate :
- Ala-aminomethyl acetate (1.1–1.6 eq) is dissolved in a Na₂CO₃/NaHCO₃ buffer (pH 8–9).
Reaction with Fmoc-Val-Bt :
- Fmoc-Val-Bt (1 eq) in acetonitrile is added to the buffer system.
- The reaction is stirred at room temperature for 4–5 hours, maintaining pH 8–9 with NaOH.
Workup :
- Impurities are extracted with ethyl acetate (3×300 mL).
- The aqueous phase is acidified to pH 5–6 with HCl, precipitating the product.
- The solid is filtered, washed with cold water, and dried under vacuum.
- Buffer selection : Na₂CO₃/NaHCO₃ ensures optimal nucleophilicity of the amine group.
- Solvent system : Acetonitrile improves solubility of the hydrophobic Fmoc-Val-Bt.
- Yield : 48–62% (dependent on amino acid steric hindrance and purification efficiency).
Critical Analysis of Methodologies
Comparative Efficiency of Coupling Agents
While HBTA/SOCl₂ is widely used for benzotriazole ester formation, alternative activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) offer higher coupling efficiency in challenging sequences. For example, HATU-mediated coupling of β-branched amino acids (e.g., Val) achieves >95% efficiency in solid-phase peptide synthesis (SPPS).
Table 1: Coupling Agent Performance
| Activator | Reaction Time (h) | Yield (%) | Side Products |
|---|---|---|---|
| HBTA/SOCl₂ | 12–24 | 70–85 | <5% |
| HATU/HOAt | 1–2 | 90–95 | <2% |
Purification Challenges
The aminomethylation step often generates byproducts due to incomplete coupling or hydrolysis of the active ester. Chromatographic purification (e.g., reverse-phase HPLC) is recommended for analytical-scale synthesis, while recrystallization suffices for industrial batches.
Industrial-Scale Considerations
Solvent and Reagent Costs
- THF vs. DCM : THF offers better solubility for Fmoc-Val-OH but requires strict anhydrous conditions.
- SOCl₂ Handling : Corrosive and moisture-sensitive, necessitating specialized equipment for large-scale use.
Quality Control and Characterization
Final product quality is verified via:
Chemical Reactions Analysis
Types of Reactions: Fmoc-Val-Ala-aminomethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: Common in peptide synthesis where the Fmoc group is removed to allow further reactions.
Cleavage Reactions: The compound can be cleaved under acidic or basic conditions to release the active drug.
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection and trifluoroacetic acid for cleavage reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficiency.
Major Products: The major products formed from these reactions are the deprotected amino acids and the active drug components used in antibody-drug conjugates .
Scientific Research Applications
Peptide Building Block
Fmoc-Val-Ala-aminomethyl acetate serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation of branched-chain amino acids, which can significantly influence the physical properties and biological activities of synthesized peptides. This compound is particularly valuable in creating peptides with specific sequences and functionalities essential for research and pharmaceutical applications.
Drug Development
In drug development, this compound is utilized as an antibody-drug conjugate (ADC) linker. ADCs are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The use of this compound in ADC synthesis enhances the stability and efficacy of these therapeutic agents, making it a vital component in the development of targeted cancer therapies .
Other Research Areas
Beyond peptide synthesis and drug development, this compound finds applications in various biological research areas:
- Immunology : Investigating immune responses and developing immunotherapeutics.
- Neuroscience : Studying neuronal signaling pathways and developing neuroprotective agents.
- Cancer Research : Exploring programmed cell death mechanisms and apoptosis pathways .
Methodologies for Synthesis
The synthesis of this compound typically involves multiple steps to ensure high purity and yield. Recent methodologies focus on optimizing reaction conditions to minimize byproducts. The key steps include:
- Protection of Amino Acids : The amino groups of valine and alanine are protected using the Fmoc group.
- Coupling Reaction : The protected amino acids are coupled with aminomethyl acetate under controlled conditions.
- Deprotection : After synthesis, the Fmoc group is removed to yield the final peptide product.
Innovative techniques have been developed to enhance the efficiency of these steps, emphasizing the importance of selecting appropriate protecting groups and reaction conditions .
Case Study 1: ADC Development
In a recent study focused on developing targeted cancer therapies, researchers utilized this compound as a linker in ADC formulations. The study demonstrated that ADCs incorporating this compound exhibited enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells. This finding underscores the potential of this compound in improving therapeutic outcomes in oncology .
Case Study 2: Peptide Therapeutics
Another investigation explored the use of this compound in synthesizing peptide therapeutics aimed at modulating immune responses. The synthesized peptides showed promising results in preclinical models, indicating their potential for treating autoimmune diseases. This case highlights the versatility of this compound beyond traditional applications .
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-aminomethyl acetate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug to the antibody, allowing for targeted delivery to cancer cells. The linker is cleaved in the target environment, releasing the active drug to exert its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-Val-Ala-PAB-OH
- Molecular Formula : C₃₀H₃₃N₃O₅ .
- Molecular Weight : 515.60 g/mol .
- Cleavage Mechanism: Para-aminobenzyl (PAB) group enables protease-triggered cleavage (e.g., by cathepsin B) .
- Applications : Widely used in ADCs for its enzyme-sensitive properties .
- Key Difference: Incorporates a PAB group instead of aminomethyl acetate, enhancing stability until enzymatic activation .
Fmoc-Val-Cit-PAB
- Structure : Contains citrulline (Cit) instead of alanine (Ala).
- Cleavage Mechanism : Citrulline-PAB linkers are substrates for lysosomal proteases, offering tumor-specific drug release .
- Applications : Preferred in ADCs targeting tumor microenvironments .
- Key Difference : Citrulline improves protease specificity compared to alanine-based linkers .
Fmoc-β-Ala-Val-OH
- Molecular Formula : C₂₃H₂₆N₂O₅ .
- Molecular Weight : 410.46 g/mol .
- Structural Feature : β-alanine replaces α-alanine, altering peptide backbone conformation .
- Applications: Potential use in peptide-based therapeutics requiring enhanced metabolic stability .
Fmoc-Val-Ala-OH
- Molecular Formula : C₂₃H₂₆N₂O₅ .
- Molecular Weight : 410.46 g/mol .
- Cleavage Mechanism: Lacks a self-immolative group (e.g., PAB or aminomethyl acetate); relies on standard peptide cleavage conditions (e.g., acidic hydrolysis) .
- Applications : Solid-phase peptide synthesis (SPPS) and ADC linker precursor .
Comparative Data Table
Biological Activity
Introduction
Fmoc-Val-Ala-aminomethyl acetate is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its potential biological activities. This article delves into its biological properties, particularly focusing on its antimicrobial and anti-inflammatory effects, as well as its utility in drug development.
This compound is characterized by the following chemical structure:
- Fmoc Group : A common protecting group in peptide synthesis.
- Valine and Alanine Residues : These amino acids contribute to the compound's biological activity.
- Aminomethyl Acetate : This functional group enhances solubility and reactivity.
Table 1: Chemical Structure of this compound
| Component | Description |
|---|---|
| Fmoc Group | 9-Fluorenylmethoxycarbonyl |
| Amino Acids | Valine (Val), Alanine (Ala) |
| Functional Group | Aminomethyl Acetate |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its efficacy against various bacterial strains, particularly focusing on Gram-positive pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics.
- Mechanism of Action : The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Case Study
In a study analyzing synthetic antimicrobial peptides derived from the human microbiome, this compound exhibited potent activity against Staphylococcus aureus (SA) and Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.9 μM and 1.7 μM, respectively . The compound was also tested against Clostridium difficile, showing an MIC of 0.9 μM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its effects on pro-inflammatory cytokines in vitro.
- Cytokine Reduction : The compound significantly reduced levels of IL-8, IL-6, IL-1B, and TNF-alpha in Caco-2 cell lines infected with inflammatory pathogens.
- Percentage Reduction :
- IL-8: 95%
- IL-6: 90%
- IL-1B: 91%
- TNF-alpha: 80%
These results indicate a dual mode of action targeting both bacterial infections and associated inflammation, making it a candidate for therapeutic development against complex infections .
Table 2: Anti-inflammatory Effects of this compound
| Cytokine | Percentage Reduction (%) |
|---|---|
| IL-8 | 95 |
| IL-6 | 90 |
| IL-1B | 91 |
| TNF-alpha | 80 |
Applications in Drug Development
This compound serves as an important linker in antibody-drug conjugates (ADCs). Its ability to enhance the delivery of cytotoxic agents to targeted cells is critical in developing more effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
